Bienvenue dans la boutique en ligne BenchChem!

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine

T-type calcium channel blocker Cav3.1 Cav3.2

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine (CAS 1243249-98-0) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class, with the molecular formula C₈H₁₄N₄S and a monoisotopic mass of 198.093918 Da. This compound is commercially catalogued as a building block (e.g., ChemBridge Catalog No.

Molecular Formula C8H14N4S
Molecular Weight 198.288
CAS No. 1243249-98-0
Cat. No. B572841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine
CAS1243249-98-0
Synonyms5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine(SALTDATA: 2.1HCl 0.15H2O)
Molecular FormulaC8H14N4S
Molecular Weight198.288
Structural Identifiers
SMILESC1CCC(CC1)(C2=NN=C(S2)N)N
InChIInChI=1S/C8H14N4S/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8/h1-5,10H2,(H2,9,12)
InChIKeyOELZPCIOJSFDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine (CAS 1243249-98-0): Chemical Identity, Classification, and Procurement Context


5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine (CAS 1243249-98-0) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class, with the molecular formula C₈H₁₄N₄S and a monoisotopic mass of 198.093918 Da . This compound is commercially catalogued as a building block (e.g., ChemBridge Catalog No. 4041358) for medicinal chemistry and screening library construction [1]. Critically, the identical chemical entity—under the developmental code ACT-709478 and the international nonproprietary name apinocaltamide—has been advanced to Phase 2 clinical trials by Idorsia Pharmaceuticals as a potent, selective, orally bioavailable, and brain-penetrant triple T-type calcium channel (Cav3.1, Cav3.2, Cav3.3) blocker for the treatment of generalized epilepsies [2][3]. This dual identity—as both a commercially available research building block and a clinically validated drug candidate—distinguishes it from the vast majority of 1,3,4-thiadiazol-2-amine analogs that lack any human pharmacology data.

Why 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Generic 1,3,4-Thiadiazol-2-amine Analogs


The 1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, yet biological activity is exquisitely sensitive to the nature and position of substituents. Simple cyclohexyl-substituted analogs such as 5-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0) lack the geminal amino group at the cyclohexyl 1-position, which is critical for the compound's interaction with the T-type calcium channel pore as demonstrated by cryo-EM structural studies [1]. Conversely, N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1864261-54-0) differs in the substitution pattern on the exocyclic amine, abolishing the specific hydrogen-bonding network required for Cav3.x potency and selectivity . The 1-aminocyclohexyl moiety at the thiadiazole 5-position is not a generic hydrophobic group; it is a pharmacophoric element that was optimized through extensive structure–activity relationship (SAR) studies to achieve single-digit nanomolar potency across all three T-type channel subtypes while maintaining >370-fold selectivity over the L-type channel Cav1.2 [2]. Substitution with any other cyclohexyl-, benzyl-, or alkyl-amino variant would be expected to produce a different compound with unknown—and likely inferior—potency, selectivity, and pharmacokinetic profile. Therefore, substitution in procurement is scientifically indefensible without explicit re-validation.

Quantitative Differentiation Evidence for 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine (ACT-709478) Versus Closest T-Type Calcium Channel Blockers


T-Type Calcium Channel Inhibitory Potency: Single-Digit Nanomolar IC50 Versus Micromolar-Range Comparators

ACT-709478 (5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine) inhibits recombinant human Cav3.1, Cav3.2, and Cav3.3 channels with IC50 values of 6.4 nM, 18 nM, and 7.5 nM, respectively, measured by FLIPR-based calcium flux assay in HEK293 cells stably expressing each channel subtype [1]. In contrast, the clinically used first-line anti-absence drug ethosuximide blocks T-type channels with an IC50 of approximately 0.6 mM (600,000 nM) for Cav3.2—a potency difference of over 33,000-fold [2]. The structurally related investigational T-type blocker Z-944 (ulixacaltamide) exhibits IC50 values of 50–160 nM across Cav3.1–3.3, approximately 8–21 fold weaker than ACT-709478 on Cav3.1 [3]. ML218, another triple T-type channel inhibitor, shows IC50 values of 310 nM (Cav3.2) and 270 nM (Cav3.3), representing a 17–36 fold potency disadvantage relative to ACT-709478 . TTA-A2 inhibits Cav3.1 and Cav3.2 with IC50 values of 89 nM and 92 nM, respectively, at –80 mV holding potential—approximately 14 fold less potent than ACT-709478 on Cav3.1 [4].

T-type calcium channel blocker Cav3.1 Cav3.2 Cav3.3 IC50 potency ranking

Subtype Selectivity: T-Type (Cav3.x) Over L-Type (Cav1.2) Channel Selectivity Ratio Exceeding 370-Fold

ACT-709478 inhibits the L-type calcium channel Cav1.2 with an IC50 of 2,410 nM, yielding a selectivity ratio of approximately 377-fold for Cav3.1 over Cav1.2 and approximately 134-fold for Cav3.2 over Cav1.2 [1]. This degree of selectivity is critical because L-type calcium channels (Cav1.2) are predominantly expressed in cardiac and vascular smooth muscle, and their blockade is associated with cardiovascular side effects including bradycardia, hypotension, and negative inotropy. For comparison, mibefradil—a prototypical T-type calcium channel blocker withdrawn from the market due to drug–drug interactions—displays IC50 values of 2.7 μM for T-type and 18.6 μM for L-type currents, yielding a selectivity ratio of only ~7-fold . Z-944 exhibits 50–600 fold selectivity for Cav3.x channels over Cav1.2, hERG, and Nav1.5 combined; however, its absolute potency at Cav3.x is considerably weaker than ACT-709478 . The combination of high absolute potency and high selectivity distinguishes ACT-709478 from both early-generation and contemporaneous T-type channel blockers.

T-type selectivity Cav1.2 L-type calcium channel cardiovascular safety selectivity window

In Vivo Efficacy in Rodent Models of Absence Epilepsy: Equivalence or Superiority to First-Line Antiepileptic Monotherapy

In two validated genetic rodent models of absence epilepsy—Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats and Genetic Absence Epilepsy Rats from Strasbourg (GAERS)—oral administration of ACT-709478 suppressed spike-and-wave discharges (SWDs) with efficacy that was equivalent to or superior to that of first-line monotherapy (ethosuximide and valproate) [1]. Specifically, in the GAERS model, ACT-709478 produced a dose-dependent reduction in the cumulative duration of absence-like seizures over 80-minute recording periods post single oral administration [2]. In the maximal electroshock threshold test (MEST) in mice, ACT-709478 also reduced the severity of generalized convulsive seizures, albeit at higher concentrations [1]. Importantly, ACT-709478 demonstrated synergistic effects when combined with valproate in audiogenic seizure-sensitive (AGS) mice, suggesting a non-overlapping mechanism of action that could enable combination therapy strategies [1][3]. By contrast, ethosuximide—despite being a first-line therapy—requires doses that produce plasma concentrations in the high micromolar to millimolar range to achieve therapeutic T-type channel blockade, consistent with its weak in vitro potency [4]. No head-to-head in vivo study has directly compared ACT-709478 with other investigational T-type blockers such as Z-944 or TTA-A2 in the same experimental paradigm.

absence epilepsy spike-and-wave discharges GAERS WAG/Rij in vivo efficacy comparison

Human Pharmacokinetics: Extended Terminal Half-Life of 36–43 Hours Supporting Once-Daily Dosing

In a first-in-man Phase 1 study involving 65 healthy male subjects, single oral doses of ACT-709478 (1–400 mg) exhibited a terminal half-life ranging from 36 hours (95% CI: 29–45 h) to 43 hours (95% CI: 22–86 h) across all dose levels, with Cmax reached within 3–4 hours for doses ≤60 mg [1]. This extended half-life is substantially longer than that of ethosuximide (pediatric half-life ~30 h, adult half-life ~40–60 h, but requiring multiple daily dosing due to rapid absorption and distribution dynamics) and is among the longest reported for any T-type calcium channel blocker in clinical development [2]. The long half-life supports once-daily dosing, which is a significant advantage for chronic epilepsy management where adherence is critical. For comparison, Z-944 (ulixacaltamide) has been reported to have a half-life of approximately 8–12 hours in humans, necessitating twice-daily or three-times-daily dosing regimens [3]. No serious adverse events or treatment-related effects on vital signs, clinical laboratory values, telemetry, or electrocardiography were observed, indicating a favorable safety and tolerability profile at single doses [1].

pharmacokinetics half-life first-in-man Cmax oral bioavailability

Clinical Development Status: Phase 2 Asset with Orphan Drug Designation Versus Preclinical-Only Analogs

ACT-709478 (apinocaltamide) has completed a Phase 2a multi-center, single-blind, placebo-controlled pharmacodynamic study in subjects with photosensitive epilepsy (EudraCT 2017-000494-36; NCT03239691) [1] and a multiple-ascending-dose Phase 1 study evaluating pharmacokinetics, tolerability, and CYP3A4 interaction potential [2]. The compound has received orphan drug designation from the European Medicines Agency (EMA) for the treatment of epileptic encephalopathy with continuous spike-and-wave during sleep (CSWS) as of December 2021, and Rare Pediatric Disease designation from the US FDA for a rare pediatric epilepsy indication [3][4]. Furthermore, Neurocrine Biosciences exercised an exclusive option to license ACT-709478 from Idorsia in a deal valued at up to $365 million in development and regulatory milestone payments plus royalties [5]. In contrast, the comparator T-type calcium channel blockers Z-944 (ulixacaltamide), ML218, TTA-A2, and mibefradil are either preclinical tool compounds, discontinued, or have not advanced beyond Phase 1/2 for epilepsy indications. The depth of clinical and regulatory validation for ACT-709478 provides a substantially higher level of confidence in its pharmacology, safety, and translational relevance compared to any other 1,3,4-thiadiazol-2-amine derivative.

clinical stage orphan drug designation Phase 2 generalized epilepsy regulatory status

Structural Basis for Differentiated Binding Mode: Cryo-EM Reveals Unique Pore Obstruction Mechanism

Cryo-electron microscopy (cryo-EM) structures of human Cav3.2 in complex with four selective T-type channel antagonists have revealed that ACT-709478 and TTA-A2 share a distinct binding pose in which their cyclopropylphenyl-containing head groups occupy the central cavity of the channel pore, directly obstructing ion permeation, while their polar tail regions extend into the IV-I fenestration [1]. In contrast, TTA-P2 and ML218 adopt a different binding orientation, projecting their substituents into alternative channel crevices [1]. This structural evidence demonstrates that the 1-aminocyclohexyl-thiadiazole scaffold of ACT-709478 engages the channel pore in a manner that is mechanistically distinct from other T-type blockers. The direct physical occlusion of the ion conduction pathway—combined with state-dependent inhibition—explains the compound's exceptional potency and provides a structural rationale for why chemically divergent T-type channel blockers cannot be considered functionally interchangeable. This structural information is not available for the vast majority of 1,3,4-thiadiazol-2-amine analogs that are commercially available as screening compounds.

cryo-EM structure Cav3.2 binding pose pore block structure-based drug design

Recommended Research and Procurement Scenarios for 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine (ACT-709478)


Translational Epilepsy Research: Preclinical Validation of T-Type Calcium Channel Hypothesis in Generalized Epilepsy Models

Use 5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine (ACT-709478) as a high-potency, brain-penetrant pharmacological tool to interrogate the role of T-type calcium channels in rodent models of absence epilepsy (WAG/Rij, GAERS) and generalized convulsive seizures (AGS, MEST). The compound's demonstrated in vivo efficacy—equivalent or superior to first-line monotherapy—makes it the strongest available tool compound for validating Cav3.x-dependent mechanisms in seizure generation and for benchmarking novel antiseizure candidates [1]. Its synergistic interaction with valproate further supports its use in combination therapy studies [2].

Structure-Based Drug Design: Cryo-EM-Guided Optimization of T-Type Calcium Channel Blockers

Leverage the publicly available cryo-EM structure of human Cav3.2 in complex with ACT-709478 (PDB 9ayl) to perform structure-based drug design, including molecular docking, molecular dynamics simulations, and fragment-based lead optimization [1]. The well-defined binding pose—with the cyclopropylphenyl moiety in the central cavity and the polar tail in the IV-I fenestration—provides a validated starting point for designing analogs with improved subtype selectivity or modified pharmacokinetic properties. No other 1,3,4-thiadiazol-2-amine compound has an experimentally determined binding mode to a human ion channel target at near-atomic resolution.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Reference Compound with Documented Human PK Parameters

Employ ACT-709478 as a reference standard in PK/PD studies requiring a CNS-penetrant compound with a well-characterized human pharmacokinetic profile. The first-in-man data document a terminal half-life of 36–43 hours, dose-proportional (though less than proportional at high doses) exposure, and a significant plasma–saliva concentration correlation (P < 0.0001) that enables non-invasive therapeutic drug monitoring [1]. These parameters support the compound's use as a positive control in translational PK/PD modeling for CNS drug discovery programs.

Screening Library Assembly: Clinically Annotated Building Block for Ion Channel-Focused Libraries

Include 5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine in focused screening libraries targeting ion channels, particularly voltage-gated calcium channels. Unlike the vast majority of commercial building blocks that possess no biological annotation, this compound carries extensive pharmacological characterization (potency, selectivity, in vivo efficacy, human PK, and clinical safety data), making it an invaluable positive control or reference point in high-throughput screening campaigns aimed at discovering novel T-type calcium channel modulators [1][2]. The compound is commercially available at ≥95% purity from multiple vendors (e.g., ChemBridge, MolCore, Leyan) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.